molecular formula C6H12N2O3 B1594152 N-Ethyl-N-(3-carboxypropyl)nitrosamine CAS No. 54897-63-1

N-Ethyl-N-(3-carboxypropyl)nitrosamine

Cat. No.: B1594152
CAS No.: 54897-63-1
M. Wt: 160.17 g/mol
InChI Key: KQCXYYVZPUYXDQ-UHFFFAOYSA-N
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Description

Overview of N-Nitrosamines in Biological Systems

N-Nitrosamines are a class of organic compounds characterized by a nitroso group (–N=O) bonded to an amine nitrogen atom. wikipedia.org These compounds are not typically intentionally added to consumer products but can form when a secondary or tertiary amine reacts with a nitrosating agent, such as nitrites. nih.govimpactfactor.org This reaction can occur in a variety of settings, including during the storage or preparation of food, and also in vivo, within the acidic environment of the stomach. nih.gov

N-Nitrosamines are found in a wide array of products, including certain foods (especially cured meats), beverages, tobacco products, cosmetics, and some pharmaceutical drugs. nih.govlgcstandards.cominternational-biopharma.com Their formation can be enhanced by high temperatures, such as those reached during frying. nih.gov In biological systems, the significance of N-nitrosamines lies primarily in their metabolic activation. wikipedia.orgresearchgate.net Most N-nitrosamines are not directly carcinogenic; they require metabolic activation, a process often catalyzed by cytochrome P450 (CYP) enzymes, to be converted into reactive electrophiles. researchgate.netnih.gov These resulting intermediates, such as alkyldiazonium ions, can then react with cellular macromolecules, most critically DNA. mdpi.comnih.gov This interaction can lead to the formation of DNA adducts, which are covalent modifications of the DNA structure. nih.govmdpi.com If these adducts are not repaired by cellular mechanisms, they can lead to mutations during DNA replication, a central event in the initiation of carcinogenesis. impactfactor.orgmdpi.com

Historical Context of Carcinogenic N-Nitrosamine Investigations

The investigation into the carcinogenic properties of N-nitrosamines began in the mid-20th century. A landmark 1956 report by British scientists John Barnes and Peter Magee revealed that N-nitrosodimethylamine (NDMA), a structurally simple nitrosamine (B1359907), induced liver tumors in rats. wikipedia.orglgcstandards.commdpi.com This discovery was significant because, at the time, most known carcinogens were more complex molecules like polycyclic aromatic hydrocarbons. mdpi.com

Subsequent research connected the formation of NDMA from nitrite-treated herring meal to liver toxicity in farm animals, raising concerns about the potential carcinogenic hazard of N-nitrosamines in human food. lgcstandards.commdpi.com Over the following decades, extensive studies were conducted, and by the late 20th century, it was established that a vast majority—approximately 90% of the 300 nitrosamines tested—were carcinogenic in a wide range of animal species. wikipedia.orginternational-biopharma.comfda.gov These compounds were found to induce tumors in various organs, including the liver, kidney, respiratory tract, and digestive tract. nih.govnih.gov The International Agency for Research on Cancer (IARC) played a crucial role in consolidating this research, holding a series of meetings dedicated to N-nitroso compounds between 1966 and 1991. nih.gov The consistent and potent carcinogenicity observed across numerous animal models solidified the status of N-nitrosamines as a significant class of chemical carcinogens. mdpi.com More recently, the detection of nitrosamine impurities in common medications, such as valsartan (B143634) and ranitidine, has led to widespread regulatory action and renewed scientific focus on these compounds. lgcstandards.cominternational-biopharma.comnih.govamericanpharmaceuticalreview.com

Identification and Role of N-Ethyl-N-(3-carboxypropyl)nitrosamine as a Research Compound

This compound (ECPN) is a specific nitrosamine compound that has been identified as a valuable tool in cancer research. lookchem.com It belongs to the family of N-alkyl-N-(3-carboxypropyl)nitrosamines. lookchem.com A key characteristic of ECPN and related compounds is their ability to selectively induce urinary bladder tumors in laboratory animals, particularly in rats and mice. lookchem.com

ECPN is structurally related to other well-known carcinogenic nitrosamines. For instance, it is a metabolite of other nitrosamines, which are studied for their carcinogenic potential in various organs. The study of metabolites is crucial as they are often the active forms of a carcinogen. For example, N-butyl-N-(3-carboxypropyl)nitrosamine is the principal metabolite of the bladder carcinogen N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN). chemicalbook.comebi.ac.uk The specific carcinogenic activity of compounds like ECPN makes them important models for studying organ-specific cancer.

The table below details research findings on the carcinogenicity of various N-nitrosamines in animal models, providing context for the type of research where compounds like ECPN are utilized.

N-Nitrosamine CompoundAnimal SpeciesPrimary Target Organs for Tumors
N-Nitrosodiethylamine (NDEA)Rats, Hamsters, Mice, Guinea Pigs, Rabbits, Dogs, PigsLiver, Respiratory Tract, Kidney, Upper Digestive Tract nih.gov
N-Nitrosodimethylamine (NDMA)Rats, Mice, Hamsters, FrogsLiver, Kidney, Blood Vessels nih.gov
N-Nitrosodi-n-butylamineMice, Rats, Hamsters, Guinea Pigs, RabbitsUrinary Bladder, Liver, Forestomach nih.gov
N-NitrosodiethanolamineRats, MiceLiver, Nasal Cavity, Lung nih.gov
N'-Nitrosonornicotine (NNN)RatsEsophagus, Nasal Mucosa nih.gov
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK)RodentsLung, Liver nih.govmdpi.com
This compound (ECPN)Rats, MiceUrinary Bladder lookchem.com

Rationale for Comprehensive Mechanistic Study of this compound Bioactivity

A comprehensive mechanistic study of the bioactivity of this compound (ECPN) is warranted due to its specific and potent carcinogenic effects, particularly on the urinary bladder. lookchem.com Understanding the precise molecular pathways through which ECPN exerts its carcinogenic action can provide fundamental insights into the mechanisms of chemical carcinogenesis in this organ.

The rationale for in-depth study includes several key aspects:

Elucidating Organ-Specific Carcinogenesis: ECPN's selective targeting of the urinary bladder makes it an ideal model compound to investigate why certain carcinogens affect specific organs. lookchem.com Research can focus on the metabolic activation pathways within the bladder tissue, the types of DNA adducts formed, and the efficiency of DNA repair mechanisms in this specific location.

Understanding Metabolic Activation: All N-nitrosamines require metabolic activation to become carcinogenic. nih.gov A detailed study of ECPN would involve identifying the specific cytochrome P450 enzymes responsible for its α-hydroxylation, the initial step in its activation. researchgate.netacs.org The presence of a carboxylic acid group in ECPN's structure may influence its metabolism and carcinogenic potency, a phenomenon observed with other nitrosamines where structural features significantly alter bioactivity. nih.gov

Characterizing DNA Adduct Formation: The ultimate carcinogenic action of nitrosamines stems from their ability to form DNA adducts. mdpi.comnih.gov A mechanistic study would aim to identify and quantify the specific DNA adducts formed by ECPN in bladder cells. This information is critical, as different adducts can have varying mutagenic potentials and roles in initiating cancer. mdpi.com

Developing Structure-Activity Relationships (SAR): By thoroughly characterizing the bioactivity of ECPN, researchers can contribute to the development of more accurate structure-activity relationships for the N-nitrosamine class. nih.gov Understanding how features like the ethyl group and the carboxypropyl chain influence carcinogenic potency helps in predicting the risk of other, less-studied nitrosamines. nih.gov This is particularly relevant for regulatory agencies assessing the risk of nitrosamine impurities in pharmaceuticals and other products. fda.govnih.gov

The table below summarizes the key steps in the bioactivation of N-nitrosamines, which form the basis for the mechanistic study of compounds like ECPN.

Mechanistic StepDescriptionSignificance for Carcinogenesis
Metabolic Activation Primarily α-hydroxylation catalyzed by cytochrome P450 (CYP) enzymes. researchgate.netThis is the requisite first step to convert the stable nitrosamine into a reactive form. wikipedia.orgnih.gov
Formation of Intermediates The unstable α-hydroxynitrosamine decomposes to form highly reactive electrophiles, such as alkyldiazonium ions. researchgate.netnih.govThese intermediates are the ultimate carcinogenic species that can react with cellular components.
DNA Adduct Formation The electrophilic intermediates covalently bind to DNA bases. mdpi.comnih.govThis damages the DNA structure. nih.gov If not repaired, these adducts can cause miscoding during DNA replication. mdpi.com
Mutation Induction The presence of unrepaired DNA adducts can lead to permanent changes in the DNA sequence (mutations) during cell division.Mutations in critical genes (e.g., oncogenes, tumor suppressor genes) can lead to uncontrolled cell growth and cancer initiation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[ethyl(nitroso)amino]butanoic acid
Source PubChem
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InChI

InChI=1S/C6H12N2O3/c1-2-8(7-11)5-3-4-6(9)10/h2-5H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQCXYYVZPUYXDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCCC(=O)O)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30203385
Record name Butyric acid, 4-(ethylnitrosoamino)-
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Molecular Weight

160.17 g/mol
Source PubChem
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CAS No.

54897-63-1
Record name 4-(Ethylnitrosoamino)butanoic acid
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Record name Butyric acid, 4-(ethylnitrosoamino)-
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Record name Butyric acid, 4-(ethylnitrosoamino)-
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Record name 4-[ethyl(nitroso)amino]butanoic acid
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Molecular Mechanisms of Genotoxicity and Carcinogenesis Induced by N Ethyl N 3 Carboxypropyl Nitrosamine

DNA Adduct Formation by N-Ethyl-N-(3-carboxypropyl)nitrosamine and its Metabolites

The carcinogenic potential of nitrosamines is intrinsically linked to their metabolic activation, a process that converts them into highly reactive species capable of covalently binding to DNA to form DNA adducts. researchgate.net For ethylating nitrosamines, this activation typically involves α-hydroxylation by cytochrome P450 enzymes, which leads to the formation of an unstable ethyldiazonium ion. nih.govmdpi.com This electrophilic intermediate is responsible for transferring an ethyl group to nucleophilic sites on DNA bases and the phosphate (B84403) backbone. mdpi.com While direct studies on the adduct profile of NECPA are limited, the mechanisms are well-understood from extensive research on other ethylating agents like N-nitrosodiethylamine (NDEA).

The ethyldiazonium ion generated from the metabolism of ethylating nitrosamines reacts with various nitrogen and oxygen atoms in the DNA bases. Research on NDEA shows that the most prevalent adducts formed are N7-ethylguanine (N7-EtG), O⁶-ethylguanine (O⁶-EtG), O²-ethylthymine (O²-EtT), and O⁴-ethylthymine (O⁴-EtT). mdpi.comnih.gov

N7-Ethylguanine (N7-EtG): This is often the most abundant adduct formed. The ethyl group attaches to the N7 position of the guanine (B1146940) base.

O⁶-Ethylguanine (O⁶-EtG): Although formed in smaller quantities than N7-EtG, this adduct is highly mutagenic. The ethylation at the O⁶ position of guanine disrupts the normal Watson-Crick hydrogen bonding, leading to mispairing with thymine (B56734) instead of cytosine during DNA replication.

O-alkylation of Thymine: The oxygen atoms in thymine are also targets, leading to the formation of O²-ethylthymine (O²-EtT) and O⁴-ethylthymine (O⁴-EtT). mdpi.com O⁴-ethylthymidine is recognized as a promutagenic lesion that can contribute to carcinogenesis in animal models. mdpi.com

Other minor ethylated adducts can also be formed on adenine (B156593) and cytosine bases. nih.gov

In addition to attacking the DNA bases, the ethylating agent can react with the oxygen atoms of the phosphodiester backbone of DNA. This reaction forms ethyl-phosphotriesters. Studies involving NDEA have demonstrated that these DNA phosphate adducts are a major form of DNA damage, in some cases accounting for more than 50% of the total ethyl adducts formed. nih.gov These adducts can alter the conformation of the DNA backbone and may contribute to genomic instability.

Below is a table summarizing representative findings of ethyl-DNA adduct levels in human leukocyte DNA from studies on smokers.

DNA AdductAdduct Level in Smokers (adducts per 10⁸ nucleotides)Adduct Level in Non-Smokers (adducts per 10⁸ nucleotides)Reference
O²-ethylthymidine (O²-etT)45 ± 520.19 ± 0.87 mdpi.com
N³-ethylthymidine (N³-etT)41 ± 444.1 ± 13 mdpi.com
O⁴-ethylthymidine (O⁴-etT)48 ± 541.0 ± 2.9 mdpi.com
3-ethyladenine (3-etA)16 ± 7.85.4 ± 2.6 mdpi.com
7-ethylguanine (7-etG)9.7 ± 8.30.3 ± 0.8 mdpi.com

These data illustrate that chronic exposure to ethylating agents leads to a measurable accumulation of a variety of DNA adducts. The levels of O²-etT, in particular, have been shown to correlate with smoking intensity. mdpi.com

Impact on DNA Integrity and Cellular Repair Mechanisms

The formation of covalent adducts on DNA by agents like NECPA has profound consequences for cellular processes. These lesions can physically obstruct the machinery involved in DNA replication and transcription and, if not properly repaired, can lead to permanent mutations and the initiation of cancer.

DNA adducts act as lesions that can hinder the progression of DNA polymerases and RNA polymerases along the DNA template. The consequences depend on the specific type and location of the adduct. For example, the O⁴-ethylthymidine adduct is known to be genotoxic, in part, by moderately blocking DNA replication. nih.gov When DNA polymerases encounter such lesions, they may stall or bypass the adduct by incorporating an incorrect nucleotide opposite it. The O⁴-Et-Thd lesion frequently causes A to G transition mutations. nih.govmdpi.com The formation of DNA phosphate adducts can also distort the helical structure of DNA, potentially interfering with the binding of proteins necessary for replication and transcription. nih.gov

Cells have evolved sophisticated DNA repair mechanisms to counteract the deleterious effects of DNA alkylation. The primary repair pathway for the highly mutagenic O⁶-ethylguanine lesion is direct reversal by the enzyme O⁶-alkylguanine-DNA alkyltransferase (AGT), also known as MGMT (O⁶-methylguanine-DNA methyltransferase). nih.govmdpi.com

AGT functions by scanning the DNA for alkylated O⁶-guanine and O⁴-thymine. Upon finding such a lesion, it transfers the alkyl (ethyl) group from the DNA base to a cysteine residue within its own active site. This is a stoichiometric, "suicide" reaction, as the enzyme is irreversibly inactivated in the process and subsequently targeted for degradation. nih.gov The cell's capacity to repair these specific adducts is therefore limited by the rate of AGT synthesis. If the rate of adduct formation exceeds the capacity of AGT repair, the persistent O⁶-ethylguanine lesions can lead to mutations during the next round of DNA replication. nih.gov

Induction of DNA Cross-Links and Strand Breaks

The genotoxicity of N-nitrosamines is primarily mediated by their capacity to alkylate DNA, a process that can lead to a variety of DNA lesions, including single- and double-strand breaks. Following metabolic activation, nitrosamines form unstable diazonium ions that readily react with DNA bases. researchgate.net This interaction can destabilize the DNA structure, leading to breaks in the phosphodiester backbone. While direct evidence detailing the induction of DNA cross-links by this compound is not extensively documented, other alkylating agents, such as certain N-nitrosoureas, are known to form DNA cross-links. nih.gov

Studies on various nitrosamines have demonstrated their ability to induce DNA damage. For instance, a range of nitrosamines, including N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA), have been shown to cause DNA damage in both 2D and 3D cultures of human HepaRG cells, which are metabolically competent. nih.govfda.gov All tested nitrosamines induced DNA damage, measured by the CometChip assay, in 3D spheroids, indicating the formation of strand breaks. fda.gov Given its classification as a nitrosamine (B1359907), it is plausible that this compound, following metabolic activation, would also generate DNA strand breaks as a key component of its genotoxic action. The aldehyde byproducts of nitrosamine metabolism, such as formaldehyde, can also contribute to DNA damage by inducing single-strand breaks. nih.gov

Mutagenic Consequences and Specificity

The DNA damage induced by this compound and related compounds leads to specific patterns of mutations, which are the driving force behind their carcinogenic potential.

The hallmark of many ethylating agents is the induction of G:C to A:T transition mutations. This specific type of point mutation arises from the formation of the O⁶-ethylguanine (O⁶-EtG) adduct in DNA. nih.gov During DNA replication, DNA polymerases frequently misinterpret O⁶-EtG as adenine, leading to the incorrect insertion of thymine opposite the modified guanine base. nih.gov Subsequent rounds of replication then fix this mispairing as a G to A transition.

While the specific mutational spectrum for this compound is not detailed in the available literature, extensive research on other ethylating nitrosamines like N-nitrosodiethylamine (NDEA) and the direct-acting mutagen N-ethyl-N-nitrosourea (ENU) supports this mechanism. nih.govnih.gov For example, the metabolism of NDEA leads to the formation of an ethyldiazonium ion, which ethylates DNA, producing adducts like O⁶-EtG. researchgate.net Similarly, studies with N-methylating agents like NDMA consistently show a predominance of G:C→A:T mutations. nih.gov It is therefore highly probable that the mutagenicity of this compound is also characterized by a high frequency of G>A transitions, driven by the formation of O⁶-ethylguanine following its metabolic activation.

Genotoxic agents that cause DNA strand breaks are often also clastogenic, meaning they can induce structural chromosomal aberrations. These can include chromosome breaks, deletions, translocations, and exchanges. Research on N-diethylnitrosamine (DEN) has shown its ability to cause a high incidence of chromosomal aberrations, particularly chromatid-type exchanges, in fetal Syrian hamster cells. researchgate.net This indicates that metabolic activation of NDEA produces intermediates capable of inducing significant damage at the chromosomal level. researchgate.net

Although specific studies on the clastogenicity of this compound are scarce, its genotoxic nature, as inferred from its chemical class and the activity of related compounds, suggests it likely possesses clastogenic potential. The induction of DNA strand breaks is a prerequisite for the formation of larger-scale chromosomal damage. nih.gov Therefore, it is reasonable to expect that this compound could lead to chromosomal instability in exposed cells.

The mutagenicity of nitrosamines is commonly evaluated using the bacterial reverse mutation assay, or Ames test. jrfglobal.com However, standard Ames test protocols have shown reduced sensitivity for some N-nitrosamines, necessitating enhanced conditions, particularly regarding the metabolic activation system. europa.eunih.gov Many nitrosamines are not mutagenic without metabolic activation by cytochrome P450 (CYP) enzymes, which are supplied in the form of a post-mitochondrial fraction (S9). jrfglobal.com

For N-nitrosamine carboxylic acids, the results can be complex. The presence of a carboxylic acid group, which is deprotonated at physiological pH, may hinder the compound's entry into bacterial cells, potentially leading to a negative result in the Ames test. nih.gov An assessment report from the European Medicines Agency (EMA) noted that an N-nitrosamine-carboxylic acid tested negative in the Ames assay. europa.eu Conversely, other research has indicated that the oxidation of n-alkyl-n-(3-carboxypropyl)nitrosamines can form alkylating mutagens. europa.eu This suggests that the mutagenic potential is highly dependent on the specific compound and the metabolic conditions. For many nitrosamines, hamster liver S9 has been found to be a more effective metabolic activation system than rat liver S9. europa.eunih.gov Enhanced Ames test protocols, which often recommend using 30% hamster liver S9 and a pre-incubation method, have successfully detected mutagenicity in nitrosamines previously considered negative. europa.eunih.gov

In mammalian cell systems, which may have more relevant metabolic capabilities, nitrosamines consistently show genotoxic effects. Studies using human HepaRG cells, which express various CYP enzymes, have demonstrated that nitrosamines induce DNA damage and micronucleus formation, indicative of both clastogenic and aneugenic events. nih.govfda.gov

Table 1: Summary of Mutagenicity Data for Related N-Nitrosamines
Compound/ClassTest SystemMetabolic ActivationResultKey FindingReference
N-Nitrosamine Carboxylic AcidAmes TestNot SpecifiedNegativeCarboxylic acid moiety may limit cellular uptake. europa.eu
n-Alkyl-n-(3-carboxypropyl)nitrosaminesNot SpecifiedOxidationMutagenicOxidation can form alkylating mutagens. europa.eu
NDMA, NDEAEnhanced Ames Test (TA100, TA1535)Hamster Liver S9PositiveEnhanced conditions are crucial for detection. nih.gov
Various NitrosaminesHuman HepaRG Cells (3D Spheroids)Endogenous (CYP enzymes)Positive (DNA Damage)3D human cell models are sensitive to nitrosamine genotoxicity. nih.govfda.gov

Role of Oxidative Stress and Reactive Oxygen Species in this compound Action

In addition to direct DNA alkylation, the metabolism of certain N-nitrosamines can induce oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. Studies have shown that hepatocarcinogenic nitrosamines like NDMA and N-nitrosodiethanolamine can rapidly generate a pro-oxidant state in rats, leading to increased lipid peroxidation in the liver. nih.gov This suggests that ROS generation may be an additional mechanism contributing to their toxicity and carcinogenicity.

Molecular Determinants of Carcinogenesis Initiation

The initiation of carcinogenesis by this compound is a multi-step process rooted in its molecular structure and metabolic fate. The key molecular determinants include:

Metabolic Activation: Like most nitrosamines, this compound is not directly carcinogenic. It requires metabolic activation, typically via α-hydroxylation of the alkyl chain, catalyzed by cytochrome P450 enzymes. researchgate.netresearchgate.net This reaction creates an unstable α-hydroxynitrosamine, which spontaneously decomposes to yield a reactive ethyldiazonium ion. researchgate.net

Formation of Pro-mutagenic DNA Adducts: The ethyldiazonium ion is a potent electrophile that attacks nucleophilic sites on DNA bases. The most critical adduct for initiating carcinogenesis is O⁶-ethylguanine (O⁶-EtG), due to its high miscoding potential during DNA replication, which leads to G>A transition mutations. nih.govnih.gov Other adducts are also formed but are generally considered less mutagenic or are more efficiently repaired.

Organ Specificity: The chemical structure of the nitrosamine plays a crucial role in determining which organ is targeted. Research on the butyl-analogue, BCPN, has established that the urinary excretion of metabolites possessing a 3-carboxypropyl chain is essential for the induction of bladder cancer. nih.gov This suggests that this compound, being a urinary metabolite itself, likely targets the urinary bladder, where it can be further activated or exert its genotoxic effects directly on the bladder epithelium.

The initiation of cancer is therefore a direct consequence of the formation of unrepaired, pro-mutagenic DNA adducts in target cells, which leads to permanent mutations in critical genes that control cell growth and differentiation.

Table 2: Chemical Compounds Mentioned
Compound NameAbbreviationChemical Family
This compound-N-Nitrosamine
N-butyl-N-(3-carboxypropyl)nitrosamineBCPNN-Nitrosamine
N-ethyl-N-(4-hydroxybutyl)nitrosamine-N-Nitrosamine
N-nitrosodimethylamineNDMAN-Nitrosamine
N-nitrosodiethylamineNDEA / DENN-Nitrosamine
N-ethyl-N-nitrosoureaENUN-Nitrosourea
N-nitrosodiethanolamine-N-Nitrosamine
Formaldehyde-Aldehyde
O⁶-ethylguanineO⁶-EtGAlkylated DNA Adduct
8-oxo-7,8-dihydroguanine8-oxoGOxidized DNA Adduct

Cellular and Organ Specific Effects of N Ethyl N 3 Carboxypropyl Nitrosamine

Cellular Responses to N-Ethyl-N-(3-carboxypropyl)nitrosamine Exposure

While direct studies on the cellular effects of ECPN are limited, significant insights can be drawn from research on its closely related butyl analog, N-butyl-N-(3-carboxypropyl)nitrosamine (BCPN), and their common precursor, N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN). As the ultimate carcinogenic metabolite, the cellular disruptions observed following exposure to the parent compound are largely attributable to the actions of its carboxypropyl derivative.

Cell Cycle Dysregulation

The progression of a normal cell to a cancerous state is fundamentally linked to the loss of control over the cell cycle. Carcinogenic nitrosamines are known to induce such dysregulation. Studies on BBN-induced bladder carcinogenesis in rats, a process mediated by its metabolite BCPN, reveal a progressive alteration in the expression of key cell cycle regulatory proteins.

Research demonstrates that as bladder tissue progresses from normal urothelium to hyperplasia, papilloma, and ultimately invasive carcinoma, the expression of cyclins D1 and A steadily increases. This suggests their crucial role in the development of urothelial carcinoma. Furthermore, the expression of cyclin B1 and cyclin E is significantly higher in invasive carcinomas compared to superficial ones, indicating their involvement in the progression to a more aggressive tumor phenotype. jpatholtm.org This pattern of aberrant cyclin expression points to a mechanism by which ECPN, as the ethyl analog, likely drives uncontrolled cell proliferation.

Table 1: Expression of Cell Cycle Proteins in BBN-Induced Rat Bladder Lesions This interactive table summarizes the progressive changes in cyclin expression during bladder carcinogenesis, a process mediated by the active metabolite BCPN, the butyl analog of ECPN.

Histological Stage Cyclin D1 Expression Cyclin A Expression Cyclin E Expression Cyclin B1 Expression
Normal Mucosa Low Low Low Low
Hyperplasia Increased Increased Low Low
Papilloma Moderately Increased Moderately Increased Low Low
Superficial Carcinoma High High Moderate Moderate
Invasive Carcinoma Very High Very High High High

Apoptosis and Necrosis Induction

Apoptosis, or programmed cell death, is a critical barrier to cancer development, eliminating genetically damaged cells. Many chemical carcinogens, including nitrosamines, are known to induce apoptosis. In the context of bladder carcinogenesis induced by BBN, the incidence of apoptosis is markedly elevated in induced lesions compared to normal bladder epithelium. nih.gov

Ultrastructural studies have demonstrated apoptotic cells in various stages of BBN-induced bladder lesions. The frequency of apoptosis is particularly high in invasive transitional cell carcinoma, suggesting a complex role for this process in both tumor initiation (elimination of damaged cells) and progression (selection for apoptosis-resistant clones). nih.gov While some studies on other nitrosamines suggest necrosis can also be a mode of cell death following exposure, the primary and more studied response in bladder carcinogenesis models is apoptosis. plos.org

Table 2: Incidence of Apoptosis in BBN-Induced Rat Bladder Lesions This interactive table shows the relative incidence of apoptosis across different stages of bladder carcinogenesis, a process mediated by the active metabolite BCPN, the butyl analog of ECPN.

Lesion Type Relative Incidence of Apoptosis
Normal Epithelium Very Low
Hyperplasia Elevated
Papilloma Moderately Elevated
Non-invasive Carcinoma High
Invasive Carcinoma Markedly Elevated

Cellular Senescence and Transformation Mechanisms

Cellular senescence is another protective mechanism against tumorigenesis that must be bypassed for cancer to develop. While direct evidence linking ECPN to the evasion of senescence is not available, the fundamental mechanism of its carcinogenicity is better understood. ECPN and its alkyl analogs are genotoxic agents that exert their effects through the formation of DNA adducts. iiarjournals.orgresearchgate.net

The transformation mechanism involves the metabolic activation of the nitrosamine (B1359907). Studies using a chemical model for cytochrome P450 have shown that ECPN can be oxidized to form a direct-acting mutagen. researchgate.net This activated form then alkylates DNA, leading to mutations if the DNA damage is not properly repaired. This process of DNA alkylation is considered the key initiating event in its carcinogenic activity. The mutagenicity of the butyl analog, BCPN, has been shown to be due to the butylation of DNA, not the attachment of the entire 3-carboxypropyl chain. researchgate.net By analogy, ECPN is believed to act by ethylating DNA, causing genetic instability and initiating the process of cellular transformation.

Organotropism and Mechanistic Insights

A defining feature of many nitrosamines is their ability to selectively target specific organs for tumor induction. ECPN is a classic example of a urinary bladder-specific carcinogen in rodents.

Selectivity for Urinary Bladder Carcinogenesis in Rodent Models

The selective carcinogenicity of N-ethyl-N-(4-hydroxybutyl)nitrosamine (EHBN) for the urinary bladder is directly attributable to its metabolism to ECPN. Research has firmly established that the urinary excretion of metabolites possessing a 3-carboxypropyl chain is essential for the induction of bladder cancer. nih.gov Studies have shown that direct administration of ECPN selectively induces bladder tumors in rats, providing conclusive evidence of its role as the ultimate carcinogen.

The process begins with the systemic administration of EHBN, which is then metabolized, likely in the liver, to ECPN. This stable metabolite is then excreted in the urine. The prolonged contact of ECPN with the urothelium of the bladder allows for its local metabolic activation and subsequent interaction with cellular DNA, leading to tumor initiation. Time- and dose-dependent studies in mice administered EHBN have resulted in the development of invasive tumors, primarily transitional cell carcinomas (TCCs) and, to a lesser extent, squamous cell carcinomas (SCCs). nih.gov The incidence of these tumors is linked to the urinary concentration of ECPN. nih.gov

Table 3: Carcinogenicity of BBN Homologs in Rats This interactive table illustrates the organ-specific carcinogenicity of N-alkyl-N-(4-hydroxybutyl)nitrosamine homologs, highlighting the consistent induction of bladder tumors by those metabolized to N-alkyl-N-(3-carboxypropyl)nitrosamines.

Alkyl Group Primary Target Organ
Methyl Urinary Bladder
Ethyl Urinary Bladder
Propyl Urinary Bladder, Esophagus, Liver
Butyl (BBN) Urinary Bladder
Pentyl Urinary Bladder
tert-Butyl Non-carcinogenic

Hepatic and Renal Involvement in Nitrosamine-Induced Carcinogenesis

While ECPN's primary target is the urinary bladder, the metabolism of its precursor and related nitrosamines can involve the liver and kidneys. The initial metabolism of EHBN to ECPN is thought to occur predominantly in the liver. Although BBN, the precursor to BCPN, is a selective bladder carcinogen, it has also been shown to act as a liver carcinogen by inducing preneoplastic lesions known as glutathione (B108866) S-transferase placental form (GST-P) positive foci in rats. nih.gov

Furthermore, studies on other related nitrosamines show different organ preferences. For instance, N-alkyl-N-(3-hydroxypropyl)nitrosamines and N-alkyl-N-(2-hydroxyethyl)nitrosamines are reported to be hepatocarcinogenic in rats. nih.gov In another example, N-ethyl-N-hydroxyethylnitrosamine (EHEN) induces renal tumors in rats. This indicates that while the ultimate carcinogenic effect of ECPN is localized to the bladder due to its properties as a stable urinary metabolite, the broader family of nitrosamines and their precursors can exert carcinogenic effects on other organs like the liver and kidneys, depending on their specific chemical structure and metabolic pathway. Direct studies on the hepatic and renal carcinogenicity of ECPN itself are lacking.

Molecular Basis for Tissue Specificity

The tissue specificity of this compound (ECPN), particularly its carcinogenicity in the urinary bladder, is rooted in its metabolic activation and subsequent interaction with cellular macromolecules. While ECPN is a metabolite of other nitrosamines, its own carcinogenic activity is dependent on further metabolic processes.

The primary mechanism for the activation of many N-nitrosamines is α-hydroxylation, a reaction catalyzed by cytochrome P450 (P450) enzymes. This process leads to the formation of unstable intermediates that can ultimately generate electrophilic species capable of alkylating DNA. In the case of ECPN and its structural analog, N-butyl-N-(3-carboxypropyl)nitrosamine (BCPN), α-oxidation is considered a key activation pathway within the urinary bladder. nih.gov Although the rate of this activation in the bladder may be low, it is significant enough to initiate carcinogenic events. nih.gov

The resulting electrophiles from this metabolic activation can then form covalent bonds with DNA, creating DNA adducts. These adducts, if not repaired, can lead to miscoding during DNA replication and result in mutations, a critical step in the initiation of cancer. It is suggested that the mutagenicity derived from compounds like BCPN is due to the alkylation of DNA. researchgate.net

Furthermore, β-oxidation has been proposed as another potential and relevant activation pathway for these compounds. nih.gov This process could also contribute to the generation of highly genotoxic agents within the target tissue. The organotrophic, or organ-specific, carcinogenic effects of nitrosamines can be influenced by the balance between metabolic activation and detoxification pathways in different tissues, as well as the efficiency of DNA repair mechanisms. nih.gov

Role of Urinary Excretion Pathways in Organ-Specific Carcinogenesis

The urinary excretion pathway plays a pivotal role in the organ-specific carcinogenesis of ECPN and related compounds by concentrating the carcinogen and its active metabolites in the urinary bladder.

Concentration of Metabolites in Urine and Bladder Exposure

N-nitrosamines and their metabolites are often excreted in the urine. nih.gov For instance, N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN), a related bladder carcinogen, is metabolized to BCPN, which is then excreted in the urine. iiarjournals.orgtmu.edu.tw The concentration of BCPN in the urine has been identified as a reliable predictive parameter for bladder cancer. tmu.edu.tw This indicates that the presence and concentration of these carcinogenic metabolites in the urine lead to prolonged and direct exposure of the urothelium, the lining of the bladder. iiarjournals.org

Variations in the susceptibility to bladder carcinogenesis between different species and strains of animals have been linked to the urinary concentrations of these carcinogenic metabolites. nih.gov Higher urinary levels of the active metabolites correspond to a greater risk of developing bladder tumors.

A simple and sensitive method for quantifying BCPN in urine involves gas-liquid chromatography after esterification. nih.gov This has facilitated research into the relationship between urinary metabolite levels and cancer susceptibility.

Urothelial Activation Mechanisms

Once concentrated in the urine, carcinogenic metabolites like ECPN and BCPN come into direct contact with the urothelium. iiarjournals.org The activation of these compounds within the urothelial cells is a critical step in the carcinogenic process. This activation is believed to occur via α-oxidation, a metabolic process that can take place in the urinary bladder tissue itself. nih.gov

The activated metabolites can then bind covalently to cellular macromolecules, including DNA, within the urothelial cells. iiarjournals.org This binding leads to DNA damage. If this damage is not properly repaired, it can result in mutations in key genes that control cell growth and differentiation, such as p53 and RAS, ultimately leading to the development of urothelial carcinoma. iiarjournals.org The types of mutations frequently observed in bladder tumors induced by these compounds are G-A or C-T transitions. iiarjournals.org

The process of metabolic activation within the target organ, coupled with the concentrating effect of urinary excretion, provides a clear mechanism for the organ-specific carcinogenicity of N-alkyl-N-(3-carboxypropyl)nitrosamines in the urinary bladder.

Interactive Data Table: Tumor Types Induced by N-Butyl-N-(3-carboxypropyl)nitrosamine

The following table details the histological classification of urinary bladder tumors induced in mice administered N-Butyl-N-(3-carboxypropyl)nitrosamine. nih.gov

Histological Tumor TypeFrequency (%)
Pure Transitional Cell Carcinoma42%
Mixed (Transitional, Squamous, or Glandular Differentiation)28%
Squamous Cell Carcinoma27%
Carcinoma in situ3%

Factors Modulating N Ethyl N 3 Carboxypropyl Nitrosamine Bioactivity

Structure-Activity Relationships (SAR) for Biological Outcomes

The molecular structure of a nitrosamine (B1359907) is a critical determinant of its carcinogenic potency. pharmaexcipients.comresearchgate.net Structure-Activity Relationship (SAR) analyses reveal that specific functional groups and structural features can significantly increase or decrease cancer-causing potential by affecting metabolic activation and interaction with cellular macromolecules like DNA. nih.govlhasalimited.org For N-Ethyl-N-(3-carboxypropyl)nitrosamine, key structural components—the ethyl group attached to one side of the nitrogen and the 3-carboxypropyl group on the other—are primary drivers of its bioactivity.

The metabolic activation of aliphatic nitrosamines into DNA-reactive electrophiles is a crucial, rate-limiting step for their carcinogenicity. nih.govacs.orgnih.gov This process is initiated by cytochrome P450 (CYP) enzymes, which hydroxylate the α-carbon (the carbon atom directly attached to the nitroso-nitrogen). researchgate.netfrontiersin.org The presence of at least one hydrogen atom on an α-carbon is generally a prerequisite for this metabolic activation. nih.gov

The carcinogenic potency of nitrosamines is significantly influenced by the nature of the alkyl groups attached to the nitrogen. Unsubstituted α-carbon positions tend to increase carcinogenic and mutagenic potential. researchgate.net The ethyl group in this compound possesses α-hydrogens, making it susceptible to this activation pathway. In contrast, substitutions that create steric hindrance or lack α-hydrogens, such as a tert-butyl group, show a significant decrease in carcinogenic activity. nih.gov Generally, smaller alkyl groups that are readily metabolized, such as methyl and ethyl, are associated with higher carcinogenic potency compared to larger or branched-chain alkyl groups. nih.gov

Table 1: Influence of α-Alkyl Group on Nitrosamine Carcinogenic Potency

Alkyl Group Presence of α-Hydrogens General Effect on Carcinogenic Potency Reference
Methyl Yes High Potency nih.gov
Ethyl Yes High Potency nih.gov
Isopropyl Yes Decreased Potency (compared to Ethyl/Methyl) nih.gov

The carboxypropyl group in this compound is structurally similar to that of N-butyl-N-(3-carboxypropyl)nitrosamine (BCPN), a known urinary bladder carcinogen. nih.gov BCPN is the primary carcinogenic metabolite of N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN). nih.govnih.gov The presence of the carboxypropyl group makes the molecule more water-soluble, influencing its distribution within the body (organotropism) and facilitating its excretion through urine. This urinary excretion, however, leads to prolonged exposure of the bladder urothelium to the carcinogen, which is believed to be the mechanism behind its specific targeting of the bladder for tumor induction. nih.gov

Both electronic and steric factors play a role in the metabolic activation of nitrosamines and the subsequent interaction of their metabolites with DNA. frontiersin.orgresearchgate.net The first step of activation, α-hydroxylation, is sensitive to the electronic environment and steric accessibility of the α-carbons. nih.govresearchgate.net

Electronic Effects: The presence of electron-withdrawing groups can reduce the likelihood of α-carbon hydroxylation, thereby decreasing carcinogenic potency. nih.govnih.gov The carboxylic acid in the carboxypropyl chain of this compound acts as an electron-withdrawing group, which can decrease the electron density at the α-carbon on that side of the molecule, potentially making it a less favorable site for CYP-mediated oxidation.

Steric Effects: Steric hindrance around the α-carbon can physically block access for metabolizing enzymes like CYP2E1. frontiersin.orgresearchgate.net While the ethyl group is relatively small and presents minimal steric hindrance, the longer 3-carboxypropyl chain could adopt conformations that influence how the molecule binds to the active site of the enzyme, thereby affecting which α-carbon (on the ethyl or propyl side) is preferentially hydroxylated. Following metabolic activation, the resulting diazonium ion is a potent electrophile that alkylates DNA, a key event in initiating carcinogenesis. nih.govfrontiersin.orgnih.gov The electrophilicity of this reactive metabolite, and therefore its reactivity towards DNA, is also influenced by the electronic signature of the parent nitrosamine. researchgate.net

Influence of the Gut Microbiome on this compound Toxicokinetics and Carcinogenesis

The gut microbiome, the complex community of microorganisms residing in the gastrointestinal tract, plays a significant role in the metabolism of xenobiotics, including nitrosamines. princeton.eduresearchgate.net These microbes can both form nitrosamines from precursors and metabolize existing nitrosamines, thereby altering their toxicity and carcinogenic potential. nih.govnih.gov

The gut microbiota can contribute to the body's burden of nitrosamines by metabolizing dietary precursors. Several bacterial species, including Escherichia coli, can catalyze the formation of nitrosamines from secondary amines and nitrites or nitrates under conditions found in the gut. nih.gov

More directly relevant to this compound, gut microbes can metabolize nitrosamine compounds, altering their structure and bioactivity. A recent study demonstrated that gut microbes metabolize N-butyl-N-(4-hydroxybutyl)-nitrosamine (BBN) into its carcinogenic metabolite, N-butyl-N-(3-carboxypropyl)-nitrosamine (BCPN), within the intestines. nih.gov This biotransformation involves microbial enzymes, such as β-glucuronidases, which deconjugate BBN-glucuronide (a detoxified form produced by the host's liver), followed by microbial oxidation of the liberated BBN to BCPN. nih.gov This suggests a general capability of the gut microbiota to perform oxidation reactions on the terminal carbon of an alkyl chain, a mechanism directly applicable to the formation or modification of this compound from a precursor like N-ethyl-N-(4-hydroxybutyl)nitrosamine. Exposure to nitrosamines like BBN can also induce changes in the gut microbial composition itself. researchgate.net

Table 2: Examples of Microbial Genera Implicated in Nitrosamine Metabolism

Microbial Genus/Group Metabolic Action Reference
Escherichia Formation of nitrosamines from precursors nih.gov
Proteus Production of amines and nitrosamines nih.gov
Streptococcus Formation of nitrosamines from precursors nih.gov
Lactobacillales Abundance increased upon nitrosamine exposure researchgate.net
Bacteroidales Abundance increased upon nitrosamine exposure researchgate.net

The metabolic activity of the gut microbiome can directly alter the toxicokinetics, including the elimination and accumulation, of nitrosamines and their metabolites. nih.gov In studies using the BBN model, antibiotic treatment to deplete the gut microbiota resulted in significantly lower levels of the carcinogenic metabolite BCPN in the large intestine and urine. nih.gov This microbial depletion almost completely prevented the development of bladder tumors. nih.gov

These findings demonstrate that the gut microbiome is critical for the accumulation of the carcinogenic, carboxy-containing metabolite. nih.gov By converting precursors into their final carcinogenic form (e.g., BBN to BCPN), the gut microbiota increases the concentration of the urothelial carcinogen that is ultimately eliminated via the urinary tract. nih.gov This process enhances the exposure of the bladder lining to the carcinogen, directly impacting cancer risk. Therefore, the gut microbiome is a key factor in modulating the accumulation and subsequent urinary elimination of this compound, playing a direct role in its carcinogenesis. nih.govnih.gov

Microbiome-Mediated Modulation of Tumorigenesis in Animal Models

The gut microbiome, the vast consortium of microorganisms residing in the gastrointestinal tract, plays a significant role in host metabolism, immunity, and the biotransformation of xenobiotics, including carcinogens. mdpi.comnih.gov Emerging research indicates that the gut microbiota can directly influence the toxicokinetics and carcinogenic potential of nitrosamines, thereby modulating tumorigenesis in animal models. nih.gov While direct studies on this compound (ECPN) are limited, research on structurally related nitrosamines provides compelling evidence for this microbial influence.

A pivotal study investigating the bladder carcinogen N-butyl-N-(4-hydroxybutyl)-nitrosamine (BBN) and its carcinogenic metabolite, N-butyl-N-(3-carboxypropyl)-nitrosamine (BCPN), demonstrated the critical role of the gut microbiota in tumor development in mice. nih.gov BCPN is an oxidation product of BBN, and its formation is crucial for inducing tumorigenesis through the formation of DNA adducts in the urothelium. nih.gov The study revealed that antibiotic treatment, which depleted the gut microbiota, led to a significant reduction in urinary BCPN levels and almost completely prevented BBN-induced bladder tumor formation. nih.gov This effect was localized to the gut, as BCPN levels in the large intestine were significantly lower in antibiotic-treated mice, while levels in the liver, kidney, and plasma remained unchanged. nih.gov

Further experiments using gnotobiotic (germ-free) mice colonized with specific bacterial strains confirmed that gut bacteria were directly responsible for metabolizing BBN into BCPN. nih.gov The capacity for this conversion varied between different bacterial combinations, highlighting strain-dependent metabolic activity and potential inter-individual differences in susceptibility to this class of carcinogens. nih.gov The researchers extended these findings, providing evidence that microbiota-dependent reactions also alter the toxicokinetics of other related nitrosamine carcinogens, including N-ethyl-N-(4-hydroxybutyl)-nitrosamine (EHBN), a precursor to ECPN. nih.gov This suggests a general mechanism by which gut bacterial communities can drive chemically-induced tumorigenesis for a range of nitrosamines. nih.gov The general principle is that the microbiome's metabolic activities can either activate or deactivate environmental carcinogens, thereby influencing cancer risk. nih.govnih.gov

Table 1: Impact of Microbiome on Nitrosamine-Induced Tumorigenesis in Mice

Experimental ConditionKey ObservationImplication for TumorigenesisReference
Administration of BBN to conventional miceDetection of the carcinogenic metabolite BCPN in urine and development of bladder tumors.The gut microbiome metabolizes the precursor BBN into the active carcinogen BCPN, promoting tumor growth. nih.gov
Administration of BBN to antibiotic-treated (microbiota-depleted) miceSignificantly reduced urinary BCPN levels and near-complete ablation of tumor formation.Depletion of gut microbiota inhibits the conversion of BBN to BCPN, thereby preventing tumorigenesis. nih.gov
Recolonization of gnotobiotic mice with specific bacterial strainsStrain-dependent production of BCPN in the intestine was observed.Specific bacterial species are directly responsible for the metabolic activation of the nitrosamine carcinogen. nih.gov

Genetic Polymorphisms in Metabolizing Enzymes and their Research Implications

The bioactivation of N-nitrosamines is a critical step in their carcinogenic mechanism, and this process is predominantly mediated by xenobiotic-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. nih.govnih.gov These enzymes catalyze the oxidation of nitrosamines, leading to the formation of highly reactive electrophiles that can alkylate DNA, forming adducts that initiate the carcinogenic process if not repaired. nih.gov The expression and activity of these enzymes can vary significantly among individuals due to genetic polymorphisms—naturally occurring variations in the DNA sequence of a gene. oatext.comnih.gov

Genetic polymorphisms can classify a population into different metabolizer phenotypes, such as poor, extensive (normal), or ultra-extensive metabolizers. oatext.com For a carcinogen like ECPN that requires metabolic activation, an individual's metabolizer status can profoundly influence their susceptibility to its carcinogenic effects. An ultra-extensive metabolizer might activate the carcinogen more rapidly, potentially increasing cancer risk, whereas a poor metabolizer might have a lower risk due to reduced activation. oatext.com

Research has identified several CYP enzymes involved in the metabolism of various nitrosamines, including CYP2E1, CYP1A2, and CYP2D6. nih.govoatext.com For instance, CYP2E1 is known to metabolize N-nitrosodimethylamine (NDMA), and its expression can be induced by compounds like ethanol. nih.govoatext.com Variants in genes coding for these enzymes, as well as phase II enzymes like glutathione (B108866) S-transferases (GSTs) and N-acetyltransferases (NATs) that are involved in detoxification, have been investigated as potential modifiers of cancer risk, particularly in smoking-related cancers. nih.gov For example, deletions in GST genes (GSTM1 and GSTT1) have been associated with increased pancreatic cancer risk, suggesting a compromised ability to detoxify carcinogens. nih.gov

The implications of these genetic polymorphisms are significant for research. They underscore the importance of considering genetic variability when evaluating cancer risk in human populations exposed to nitrosamines. nih.gov Furthermore, understanding the specific enzymes that metabolize ECPN and how their genetic variants alter function is crucial for developing more accurate risk assessment models and potentially identifying susceptible subpopulations.

Table 2: Key Metabolizing Enzymes, Genetic Polymorphisms, and Research Implications for Nitrosamines

Enzyme FamilySpecific EnzymeRole in Nitrosamine MetabolismImplication of Genetic PolymorphismReference
Cytochrome P450 (CYP)CYP2E1Metabolic activation of small-molecule nitrosamines like NDMA.Variants can alter enzyme activity, potentially modifying individual susceptibility to carcinogenesis. Expression is inducible by ethanol. nih.govoatext.com
CYP1A2Activation of various procarcinogens, including nitrosamines.Polymorphisms can lead to inter-individual differences in carcinogen activation rates. oatext.com
CYP2D6Metabolism of a wide variety of xenobiotics; potential role in nitrosamine metabolism.High degree of genetic polymorphism results in poor, extensive, and ultra-extensive metabolizer phenotypes, affecting drug and carcinogen processing. oatext.com
Glutathione S-Transferase (GST)GSTM1Detoxification of reactive electrophiles by conjugation with glutathione.Gene deletion (null genotype) is associated with reduced detoxification capacity and increased risk for certain cancers. nih.gov
GSTT1Detoxification of xenobiotics.Null genotype has been linked to increased cancer risk in some studies, though results can be mixed. nih.gov
N-acetyltransferase (NAT)NAT1 / NAT2Involved in the metabolism (activation or deactivation) of arylamine carcinogens."Slow" or "fast" acetylator phenotypes can modify cancer risk associated with exposure to certain carcinogens. nih.govnih.gov

Analytical Approaches in Mechanistic Studies of N Ethyl N 3 Carboxypropyl Nitrosamine

Methodologies for Detection and Quantification of N-Ethyl-N-(3-carboxypropyl)nitrosamine and its Metabolites in Biological Matrices

The analysis of ECPN and its metabolic products in biological samples such as urine and tissues presents a significant analytical challenge due to their low concentrations and the complexity of the sample matrix. pmda.go.jp

Chromatographic methods are the cornerstone for the separation and quantification of nitrosamines and their metabolites from biological samples. nih.gov High-performance liquid chromatography (HPLC) and gas chromatography coupled with mass spectrometry (GC/MS) are the most prevalently used techniques. nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is widely employed for the analysis of non-volatile and thermally labile compounds like ECPN. thermofisher.com When coupled with detectors like UV or, more commonly, tandem mass spectrometry (MS/MS), HPLC provides the necessary selectivity and sensitivity for quantifying trace levels of these compounds in urine and tissue extracts. nih.gov The use of LC-MS/MS is a powerful tool for the determination of various nitrosamine (B1359907) impurities in diverse matrices. researchgate.net

Gas Chromatography-Mass Spectrometry (GC/MS): For volatile and thermally stable metabolites of ECPN, GC/MS offers excellent separation efficiency and sensitive detection. nih.gov Prior to analysis, a derivatization step is often necessary to convert the non-volatile carboxyl group of ECPN into a more volatile ester form, making it amenable to GC analysis. researchgate.net GC coupled with a thermal energy analyzer (TEA) has also been a traditional, highly specific method for nitrosamine detection, although MS is now more common due to its versatility and ability to provide structural information.

A comparison of these techniques highlights their respective strengths in the analysis of nitrosamine compounds.

FeatureHPLC-MS/MSGC-MS
Analyte Suitability Non-volatile, thermally labile compoundsVolatile, thermally stable compounds (or derivatives)
Sample Preparation Often involves solid-phase extraction (SPE)May require derivatization to increase volatility
Sensitivity High, capable of detecting trace levelsHigh, particularly with selective detectors
Selectivity Excellent, especially with tandem MSGood, enhanced by mass spectral data

Derivatization is a chemical modification process employed to enhance the analytical properties of a compound, making it more suitable for a particular detection method. thermofisher.com In the context of ECPN analysis, derivatization serves several key purposes:

Increased Volatility for GC Analysis: The carboxylic acid group of ECPN makes it non-volatile. Esterification, for example, by reacting it with an alcohol in the presence of an acid catalyst, converts it into a more volatile ester, which can then be readily analyzed by GC/MS. researchgate.net

Improved Chromatographic Behavior: Derivatization can improve the peak shape and resolution of compounds in both GC and HPLC.

Enhanced Detector Response: Attaching a fluorescent tag to the molecule through derivatization can significantly increase the sensitivity of detection when using a fluorescence detector with HPLC. researchgate.net For instance, reagents like dansyl chloride can be used to derivatize the secondary amine formed after denitrosation, allowing for highly sensitive fluorescence detection. researchgate.net

Common derivatization approaches for nitrosamines and related compounds are summarized below.

Derivatization ApproachPurposeAnalytical Technique
Esterification Increase volatilityGC/MS
Silylation Increase volatility and thermal stabilityGC/MS
Fluorescent Tagging (e.g., with dansyl chloride) Enhance detection sensitivityHPLC with Fluorescence Detection

The use of stable isotope-labeled compounds is a powerful tool for tracing the metabolic fate of ECPN within a biological system. nih.gov In these studies, a version of ECPN is synthesized where one or more atoms (typically ¹²C, ¹H, or ¹⁴N) are replaced with their heavier stable isotopes (e.g., ¹³C, ²H or Deuterium, and ¹⁵N). researchgate.net

When this labeled ECPN is introduced into an experimental system (e.g., cell culture or animal model), its metabolites can be distinguished from their endogenous, unlabeled counterparts by mass spectrometry. nih.gov The mass difference between the labeled and unlabeled compounds allows for their unambiguous identification and quantification. This technique has been instrumental in elucidating the metabolic pathways of various nitrosamines. For example, a slight reduction in the metabolic oxidation rate has been observed with deuterium-labeled N-nitrosodimethylamine (NDMA). nih.gov

This approach provides invaluable information on:

The identification of novel metabolites.

The quantification of metabolic fluxes through different pathways.

The determination of the rates of formation and excretion of metabolites.

Techniques for DNA Adduct Quantification and Characterization

A critical aspect of understanding the carcinogenicity of ECPN is the ability to detect and quantify the DNA adducts it forms upon metabolic activation. google.com These adducts represent the initial step in the process of chemical carcinogenesis.

Immunochemical methods utilize antibodies that specifically recognize and bind to a particular DNA adduct. These techniques are highly sensitive and can be used to visualize the distribution of adducts within tissues.

Immunohistochemistry (IHC): IHC allows for the in-situ localization of DNA adducts in tissue sections. By using a labeled antibody, researchers can visualize which cells and subcellular compartments (e.g., the nucleus) contain the adducts. This provides spatial information about DNA damage. While sensitive, a potential limitation is that some immunochemical methods have been noted to be less sensitive than certain mass spectrometry techniques. mdpi.com

Mass spectrometry (MS) has become an indispensable tool for the highly sensitive and specific quantification and structural characterization of DNA adducts. nih.gov It offers advantages over other methods by providing structural information and enabling the use of internal standards for accurate quantification. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most widely used MS-based approach for DNA adduct analysis. nih.gov Following the isolation of DNA from tissues or cells, it is enzymatically hydrolyzed to individual nucleosides. The resulting mixture of normal and adducted nucleosides is then separated by HPLC and analyzed by tandem mass spectrometry. mdpi.com By using a stable isotope-labeled internal standard for the specific adduct of interest, precise quantification can be achieved. mdpi.com

High-Resolution Mass Spectrometry (HRMS): HRMS provides very accurate mass measurements, which can aid in the identification of unknown DNA adducts. mdpi.com This is particularly useful in "adductomics" approaches that aim to screen for a wide range of DNA modifications simultaneously. mdpi.com

The combination of these analytical techniques provides a comprehensive toolkit for investigating the mechanistic details of ECPN's biological activity, from its metabolic transformation to its interaction with cellular macromolecules like DNA.

³²P-Postlabeling Assays

The ³²P-postlabeling assay is an exceptionally sensitive method for the detection and quantification of DNA adducts, which are covalent bonds formed between a chemical and DNA. nih.govnih.gov This technique is a powerful tool for determining if a chemical has genotoxic properties by directly measuring its ability to alter DNA structure. nih.gov The assay can detect adducts at frequencies as low as one adduct per 10⁹ to 10¹⁰ normal nucleotides, requiring only microgram quantities of DNA. nih.gov

The procedure consists of four principal steps:

Enzymatic Digestion of DNA: The DNA sample is broken down into its constituent deoxynucleoside 3'-monophosphates. nih.gov

Adduct Enrichment: The fraction of the DNA digest containing the adducts is enriched. This step is crucial for achieving high sensitivity, as it reduces the presence of unmodified nucleotides. nih.gov

Radiolabeling: The adducts are radioactively labeled at the 5'-position by the enzyme T4 polynucleotide kinase, which catalyzes the transfer of a ³²P-labeled phosphate (B84403) group from [γ-³²P]ATP. nih.govnih.gov

Chromatographic Separation and Quantification: The labeled adducts are separated using methods like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) and then quantified by measuring their radioactive decay. nih.govnih.gov

This assay is broadly applicable to a wide variety of carcinogens, including aromatic compounds and alkylating agents, and can be used to analyze DNA from in vivo or in vitro experiments. nih.govnih.gov While the ³²P-postlabeling assay is highly suitable for detecting the ethyl-DNA adducts expected to be formed from the metabolic activation of this compound, specific studies applying this technique to this particular compound were not identified in a review of the available literature.

In vitro Mutagenicity and Genotoxicity Assays in Research

In vitro assays are fundamental in toxicological research for screening the mutagenic and genotoxic potential of chemical compounds.

Bacterial Reverse Mutation Test (Ames Assay) under Oxidative Conditions

The bacterial reverse mutation test, commonly known as the Ames assay, is widely used to detect a compound's ability to cause gene mutations. For many nitrosamines, metabolic activation is a prerequisite for their mutagenic activity. nih.gov

In a study investigating a series of N-alkyl-N-(3-carboxypropyl)nitrosamines, the mutagenicity of this compound (ECPN) was evaluated using an Ames assay that incorporated a chemical model of cytochrome P450-mediated oxidation. researchgate.net This system, consisting of an iron porphyrin complex (4-MPy) and an oxidant (t-BuOOH), was used to simulate metabolic activation. researchgate.net The study found that the dichloromethane (B109758) extract of the reaction mixture containing ECPN was mutagenic in both Salmonella typhimurium strain TA1535 and Escherichia coli strain WP2 uvrA. researchgate.net This result indicates that ECPN is oxidized to a direct-acting mutagen that induces base-pair substitution mutations. researchgate.net

Table 1: Ames Assay Findings for N-Alkyl-N-(3-carboxypropyl)nitrosamines under Oxidative Conditions

CompoundActivation SystemBacterial StrainsResultReference
This compound (ECPN)Iron Porphyrin (4-MPy) + t-BuOOHS. typhimurium TA1535, E. coli WP2 uvrAMutagenic researchgate.net
N-Methyl-N-(3-carboxypropyl)nitrosamine (MCPN)Iron Porphyrin (4-MPy) + t-BuOOHS. typhimurium TA1535, E. coli WP2 uvrAMutagenic researchgate.net
N-Propyl-N-(3-carboxypropyl)nitrosamine (PCPN)Iron Porphyrin (4-MPy) + t-BuOOHS. typhimurium TA1535, E. coli WP2 uvrAMutagenic researchgate.net
N-Butyl-N-(3-carboxypropyl)nitrosamine (BCPN)Iron Porphyrin (4-MPy) + t-BuOOHS. typhimurium TA1535, E. coli WP2 uvrAMutagenic researchgate.net

Mammalian Cell Gene Mutation Assays

While bacterial assays are effective screening tools, mammalian cell assays are crucial for evaluating genotoxicity in a system that more closely resembles human physiology. The genotoxic activity of most nitrosamines requires metabolic activation by cytochrome P450 (CYP) enzymes. nih.gov Cell lines such as the human hepatoma HepaRG line are utilized because they are metabolically competent, expressing a range of Phase I and Phase II enzymes necessary for activating and detoxifying compounds. nih.govfda.gov

Common mammalian cell assays include the micronucleus (MN) test, which detects both chromosome breakage and loss, and gene mutation assays like the Transgenic Rodent (TGR) mutation assay. nih.govswan.ac.uk Studies on various nitrosamines have shown that three-dimensional (3D) spheroid cultures of HepaRG cells are often more sensitive than conventional two-dimensional (2D) monolayer cultures. nih.govfda.gov This increased sensitivity is attributed to the higher expression levels of key CYP enzymes in the 3D models, leading to more efficient metabolic activation of the nitrosamines. fda.govresearchgate.net Although these assays are standard for assessing nitrosamine genotoxicity, research specifically applying mammalian cell gene mutation assays to this compound was not found.

DNA Damage Assessment in Cellular Systems

Beyond mutagenicity, direct assessment of DNA damage in cellular systems provides further mechanistic insight. High-throughput assays are now commonly used to evaluate the DNA-damaging potential of nitrosamines. fda.gov

Two such methods are:

The CometChip Assay: This is a high-throughput version of the comet assay that measures DNA strand breaks. Cells are embedded in agarose (B213101) on a micro-well plate, lysed, and subjected to electrophoresis. Damaged DNA, containing breaks, migrates further, forming a "comet tail." The percentage of DNA in the tail is used to quantify the extent of DNA damage. fda.govresearchgate.net

The MultiFlow® DNA Damage Assay: This is a flow cytometry-based assay that uses antibodies to detect specific markers of DNA damage. A key marker is the phosphorylated histone variant γH2A.X, which accumulates at the sites of DNA double-strand breaks, serving as a sensitive indicator of this specific type of lesion. fda.gov

Research on a panel of eight other nitrosamines demonstrated that all compounds induced DNA damage in 3D HepaRG spheroid models as measured by the CometChip assay, whereas only three were positive in 2D cultures. fda.govresearchgate.net This highlights the superior metabolic capacity and sensitivity of the 3D spheroid system for detecting the genotoxicity of nitrosamines. fda.gov Specific studies employing these DNA damage assessment assays on this compound have not been reported in the reviewed literature.

Future Research Directions and Translational Implications

Unexplored Mechanistic Aspects of N-Ethyl-N-(3-carboxypropyl)nitrosamine Bioactivity

While the carcinogenicity of N-nitrosamines is well-established, the specific bioactivity of this compound (ECPN) presents several avenues for deeper mechanistic exploration. Current understanding largely stems from studies on related N-alkyl-N-(3-carboxypropyl)nitrosamines, which indicate that the 3-carboxypropyl chain is a critical determinant for urinary bladder carcinogenicity. However, the precise contribution of the N-ethyl group to the metabolic activation and carcinogenic potential of ECPN remains an area ripe for investigation.

Future research should prioritize the elucidation of specific metabolic pathways involved in ECPN bioactivation. While cytochrome P450 (CYP) enzymes are known to mediate the α-hydroxylation of nitrosamines, a critical step in their activation to DNA-damaging electrophiles, the specific CYP isozymes responsible for metabolizing ECPN have not been fully identified. umn.edu A hypothesized pathway involves the processive oxidation of α-hydroxynitrosamines to more stable nitrosamides, which can also alkylate DNA. umn.edunih.gov Investigating whether ECPN follows this pathway and identifying the specific DNA adducts formed are crucial next steps. The formation of ethyl-DNA adducts, in particular, warrants detailed characterization to understand their mutagenic consequences. nih.gov

Furthermore, the role of the gut microbiome in the metabolism and potential detoxification or activation of ECPN is a significant unexplored domain. Studies on other nitrosamines have demonstrated that gut microbiota can directly influence their toxicokinetics, thereby affecting cancer development. emulatebio.com Research into how the gut microbiome interacts with ECPN could reveal novel mechanisms of its bioactivity and potential targets for intervention.

Finally, the epigenetic effects of ECPN exposure are largely unknown. Investigating whether ECPN can induce changes in DNA methylation, histone modifications, or non-coding RNA expression could provide valuable insights into its carcinogenic mechanisms beyond direct DNA damage.

Advanced Computational and Predictive Models for Nitrosamine (B1359907) Activity

The development and application of advanced computational models offer a powerful approach to understanding and predicting the carcinogenic activity of nitrosamines like ECPN, especially given the ethical and practical limitations of animal testing. Quantitative Structure-Activity Relationship (QSAR) models are being increasingly utilized to predict the carcinogenic potency of nitrosamines based on their molecular structure. nih.govnih.gov These models can help in categorizing nitrosamines into different potency levels, which is crucial for risk assessment. tandfonline.com

The application of these in silico tools to ECPN could provide valuable predictions regarding its metabolic fate, potential for DNA adduct formation, and carcinogenic potency. chemrxiv.org By integrating data from experimental studies with these predictive models, a more comprehensive understanding of ECPN's bioactivity can be achieved, facilitating more accurate risk assessments.

Interactive Data Table: Computational Models for Nitrosamine Analysis

Model TypeApplication in Nitrosamine ResearchKey Features
QSAR Predicts carcinogenic potency based on molecular structure.Utilizes statistical correlations between chemical structure and biological activity. nih.govnih.gov
3D-QSAR Provides a three-dimensional model of structure-activity relationships.Incorporates spatial arrangement of atoms in predicting activity. nih.gov
Machine Learning/AI Predicts nitrosamine formation, metabolic pathways, and toxicity.Employs algorithms to learn from large datasets and identify complex patterns. nih.govfrontiersin.org
Graph Neural Networks Predicts the likelihood of nitrosation at specific molecular sites.Analyzes the graphical structure of molecules to predict reactivity. bioengineer.org
In Silico Degradation Pathway Prediction Identifies potential degradation products, including nitrosamines.Uses expert-knowledge-based software to predict chemical transformations. nih.govemulatebio.com

Development of Novel Research Methodologies for Nitrosamine Bioactivation and DNA Interaction

Advancements in research methodologies are providing unprecedented opportunities to study the bioactivation and DNA interaction of nitrosamines with high sensitivity and specificity. For the detection and quantification of nitrosamines and their metabolites, advanced analytical techniques are indispensable. Ultra-high-pressure liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) has emerged as a robust method for monitoring trace levels of nitrosamine impurities in various matrices. nih.gov Novel methods utilizing hydrophilic interaction liquid chromatography-based solid-phase extraction and high-resolution mass spectrometry (LC-HRMS) are also being developed for comprehensive nitrosamine analysis. nih.gov

To investigate the intricate processes of metabolic activation and DNA damage in a physiologically relevant context, innovative in vitro models are being employed. Three-dimensional (3D) cell culture models, such as spheroids and organoids, offer a significant advantage over traditional 2D cell cultures by more accurately recapitulating the complex microenvironment of in vivo tissues. nih.govfrontiersin.org Studies have shown that 3D HepaRG spheroids are more sensitive in detecting the genotoxicity of nitrosamines compared to their 2D counterparts, likely due to higher levels of CYP enzyme activity. fda.govresearchgate.net These models can be used to study the metabolism of ECPN and its subsequent effects on DNA integrity. bioengineer.orgyoutube.com

Furthermore, organ-on-a-chip technology represents a groundbreaking approach to modeling human organ function and toxicity. nih.govemulatebio.comamegroups.org These microfluidic devices can be used to create complex, multi-organ systems to study the metabolism and systemic effects of compounds like ECPN in a human-relevant context. nih.gov For the direct analysis of DNA damage, advanced mass spectrometry techniques are crucial. Untargeted DNA adductomics, using methods like UHPLC coupled to high-resolution mass spectrometry, allows for the global screening of known and unknown DNA adducts, providing a comprehensive picture of the "DNA adductome". chemrxiv.org These methods can be applied to identify the specific DNA adducts formed by ECPN, offering critical insights into its mechanism of carcinogenesis.

Interactive Data Table: Novel Research Methodologies

MethodologyApplication in Nitrosamine ResearchAdvantages
UHPLC-MS/MS Detection and quantification of nitrosamine impurities.High sensitivity, specificity, and accuracy for trace-level analysis. nih.gov
3D Cell Cultures (Spheroids/Organoids) Studying metabolism and genotoxicity in vitro.More accurately mimics in vivo tissue microenvironment and cell-cell interactions. nih.govfrontiersin.orgfda.gov
Organ-on-a-Chip Modeling human organ function and systemic toxicity.Allows for the study of multi-organ interactions and metabolism in a human-relevant system. nih.govemulatebio.comamegroups.org
Untargeted DNA Adductomics (HRMS) Global screening of DNA adducts.Enables the discovery of novel DNA adducts and provides a comprehensive view of DNA damage. chemrxiv.org

Broader Implications for Understanding Chemical Carcinogenesis and Prevention Strategies

The study of this compound and related compounds has broader implications for our understanding of chemical carcinogenesis and the development of effective prevention strategies. Research into the metabolic activation of these nitrosamines reinforces the central role of metabolic enzymes, particularly cytochrome P450s, in converting procarcinogens into their ultimate carcinogenic forms. umn.edu This knowledge is fundamental to understanding individual susceptibility to chemical carcinogens, as genetic polymorphisms in these enzymes can significantly influence metabolic rates and, consequently, cancer risk.

The identification of specific DNA adducts as biomarkers of exposure and effect is a critical component of cancer prevention. researchgate.net By understanding the types of DNA damage induced by compounds like ECPN, it may be possible to develop sensitive biomarkers for early detection and risk assessment in exposed populations. Furthermore, elucidating the entire metabolic pathway, from initial exposure to the formation of DNA adducts and subsequent cellular responses, provides a more complete picture of the carcinogenic process. This detailed mechanistic understanding is essential for the development of targeted prevention strategies, which could include interventions that inhibit metabolic activation, enhance detoxification pathways, or promote the repair of DNA damage.

The challenges in assessing the risk of the vast number of potential nitrosamine impurities have spurred the development and refinement of predictive toxicology models. fda.gov The ongoing work to improve QSAR and other in silico models for nitrosamines will have a wide-ranging impact on regulatory science, enabling more efficient and accurate risk assessment of new and existing chemicals. Ultimately, a deeper understanding of the bioactivity of specific nitrosamines like ECPN contributes to a more robust framework for chemical carcinogenesis research and informs public health policies aimed at minimizing exposure to these hazardous compounds.

Q & A

Q. What experimental approaches are used to confirm the formation of N-Ethyl-N-(3-carboxypropyl)nitrosamine under nitrosating conditions?

To confirm formation, researchers should:

  • Conduct preparative chemistry screening by exposing precursor amines (e.g., N-Ethyl-N-(3-carboxypropyl)amine) to nitrosating agents (e.g., nitrous acid) under controlled pH and temperature conditions. Quantify yields using LC-MS/MS .
  • Perform structure-activity relationship (SAR) analysis to assess nitrosation likelihood based on amine reactivity and steric hindrance .
  • Validate findings against literature data for structurally analogous nitrosamines (e.g., N-butyl-N-(3-carboxypropyl)nitrosamine) to identify shared formation pathways .

Q. Which analytical methods are recommended for detecting and quantifying this compound in pharmaceutical matrices?

Robust methods include:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with a limit of quantification (LOQ) ≤ 0.5 ppb, validated per ICH Q2(R1) guidelines .
  • High-Resolution Accurate Mass (HRAM) LC-MS for untargeted screening of nitrosamine derivatives in complex matrices .
  • Gas Chromatography-Mass Spectrometry (GC-MS) for volatile analogs, though less suitable for polar carboxypropyl derivatives .

Advanced Research Questions

Q. How should researchers resolve conflicting carcinogenicity data for this compound across different experimental models?

Contradictions may arise due to:

  • Dose-response variability : Compare tumor incidence data from studies using equivalent doses (e.g., μg/kg/day) and administration routes (e.g., intravesical vs. oral) .
  • Metabolic activation differences : Investigate species-specific cytochrome P450 metabolism using in vitro hepatocyte models to identify pro-carcinogenic intermediates .
  • Tissue specificity : Cross-reference histopathological data from bladder, liver, and esophageal tissues to clarify target organotropism .

Q. What methodologies are used to determine acceptable intake (AI) limits for this compound in drug products?

AI limits are derived via:

  • Compound-specific carcinogenicity data : If available, apply linear extrapolation from rodent tumorigenicity studies (e.g., TD₅₀ values) to calculate a 1:100,000 cancer risk threshold .
  • Read-across analysis : Use surrogates with robust data (e.g., N-nitrosodiethylamine) to estimate potency, adjusting for structural differences (e.g., carboxypropyl group reducing bioavailability) .
  • Regulatory thresholds : FDA and EMA recommend interim AI limits (e.g., 26.5 ng/day) for nitrosamines lacking sufficient toxicological data .

Q. How can researchers mitigate this compound formation during API synthesis?

Strategies include:

  • Process optimization : Eliminate nitrosating agents (e.g., nitrites) or amines from reaction steps. Use scavengers like ascorbic acid to quench nitrosation intermediates .
  • pH control : Maintain alkaline conditions (pH > 8) to inhibit nitrous acid formation .
  • Analytical monitoring : Implement in-line PAT (Process Analytical Technology) tools to detect amine precursors in real time .

Q. What are the challenges in extrapolating animal carcinogenicity data for this compound to human risk assessments?

Key challenges include:

  • Interspecies metabolic differences : Rodent models may overexpress enzymes (e.g., CYP2E1) that bioactivate nitrosamines, necessitating humanized liver models .
  • Dose scaling : Convert high-dose animal exposures to equivalent human doses using body surface area normalization, avoiding linear extrapolation .
  • Co-carcinogen interactions : Assess synergistic effects with tobacco or dietary nitrosamines in epidemiological studies .

Methodological Resources

  • Risk Assessment Templates : Use EMA/FDA frameworks to document nitrosamine formation pathways and control strategies .
  • Analytical Validation Protocols : Follow USP <1469> and FDA guidance for method sensitivity, specificity, and robustness .
  • Regulatory Submissions : Prepare eCTD modules with root-cause analyses and mitigation data for PAS (Prior Approval Supplements) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.